molecular formula C13H14Cl3N3O5S B11699309 2-Nitro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thiophenyl)amino]ethyl}benzamide

2-Nitro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thiophenyl)amino]ethyl}benzamide

Cat. No.: B11699309
M. Wt: 430.7 g/mol
InChI Key: WEVYWFQDIWLBAB-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thiophenyl)amino]ethyl}benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the trichloro group .

Scientific Research Applications

2-Nitro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thiophenyl)amino]ethyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Nitro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thiophenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloro and thiophenyl groups may also contribute to its overall activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thiophenyl)amino]ethyl}benzamide is unique due to the presence of the thiophenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and may contribute to its specific applications and effectiveness in various research and industrial contexts .

Properties

Molecular Formula

C13H14Cl3N3O5S

Molecular Weight

430.7 g/mol

IUPAC Name

2-nitro-N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-3-yl)amino]ethyl]benzamide

InChI

InChI=1S/C13H14Cl3N3O5S/c14-13(15,16)12(17-8-5-6-25(23,24)7-8)18-11(20)9-3-1-2-4-10(9)19(21)22/h1-4,8,12,17H,5-7H2,(H,18,20)

InChI Key

WEVYWFQDIWLBAB-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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